3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Overview
Description
4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring. The presence of chlorine and ethyl groups further modifies its chemical properties. Compounds in the benzothiadiazine family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetaldehyde in the presence of a base, followed by cyclization to form the benzothiadiazine ring. Industrial production methods may involve variations of this synthetic route, optimized for yield and purity .
Chemical Reactions Analysis
4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine or ethyl groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.
Scientific Research Applications
4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, including antihypertensive and diuretic properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the Na-Cl cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This action helps in reducing blood pressure and managing edema .
Comparison with Similar Compounds
4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide can be compared with other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide. While all these compounds share a similar core structure, the presence of different substituents (e.g., chlorine, ethyl) imparts unique chemical and pharmacological properties. For example, chlorothiazide is primarily used as a diuretic, whereas 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide may have broader applications in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-12-7-5-3-4-6-8(7)15(13,14)11-9(12)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVDIITQBPZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147896 | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107089-77-0 | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107089770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC373854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-ethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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